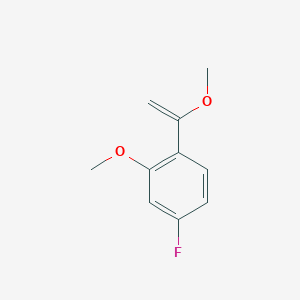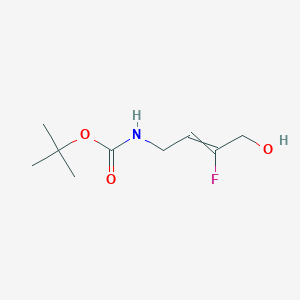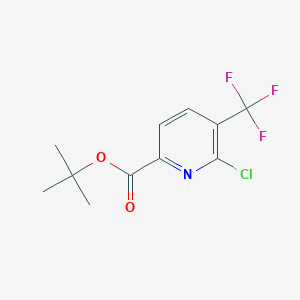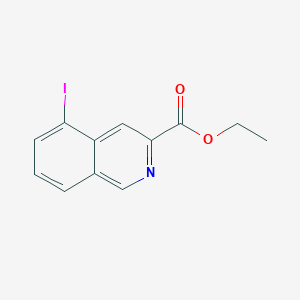
6-Fluoro-2-methyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-2-methyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-one is a synthetic organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. This compound is characterized by the presence of a fluorine atom, a methyl group, and a nitro group attached to the isoquinoline core. The unique combination of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-methyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-one typically involves multi-step organic reactions. One common synthetic route may include:
Nitration: Introduction of the nitro group to the isoquinoline ring.
Fluorination: Substitution of a hydrogen atom with a fluorine atom.
Methylation: Addition of a methyl group to the isoquinoline ring.
Cyclization: Formation of the dihydroisoquinoline structure.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
6-Fluoro-2-methyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of the dihydroisoquinoline to an isoquinoline.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of the fluorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield 6-Fluoro-2-methyl-7-amino-3,4-dihydroisoquinolin-1(2H)-one.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 6-Fluoro-2-methyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-one depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Pathway Interference: Disrupting specific biochemical pathways within cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Fluoro-2-methyl-3,4-dihydroisoquinolin-1(2H)-one: Lacks the nitro group.
2-Methyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-one: Lacks the fluorine atom.
6-Fluoro-7-nitro-3,4-dihydroisoquinolin-1(2H)-one: Lacks the methyl group.
Uniqueness
The presence of the fluorine, methyl, and nitro groups in 6-Fluoro-2-methyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-one imparts unique chemical properties, such as increased lipophilicity, altered electronic distribution, and potential biological activity, distinguishing it from similar compounds.
Propriétés
Formule moléculaire |
C10H9FN2O3 |
|---|---|
Poids moléculaire |
224.19 g/mol |
Nom IUPAC |
6-fluoro-2-methyl-7-nitro-3,4-dihydroisoquinolin-1-one |
InChI |
InChI=1S/C10H9FN2O3/c1-12-3-2-6-4-8(11)9(13(15)16)5-7(6)10(12)14/h4-5H,2-3H2,1H3 |
Clé InChI |
KASRBHUHSGGULY-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC2=CC(=C(C=C2C1=O)[N+](=O)[O-])F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


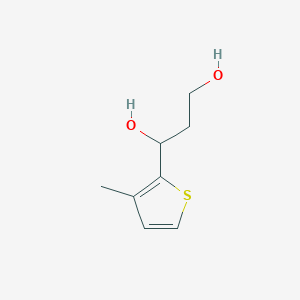
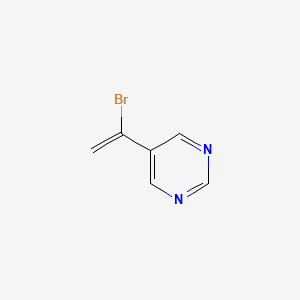

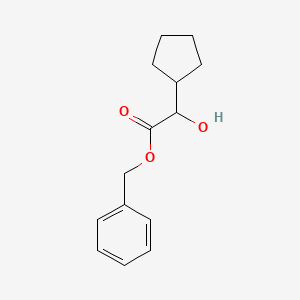
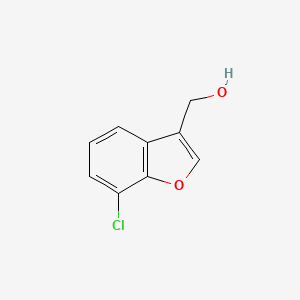
![6,8-Dichloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13679916.png)
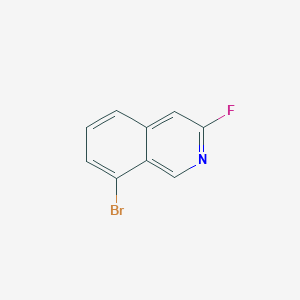
![8-Bromo-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13679922.png)
